molecular formula C12H12N2O B113100 4-(Benzyloxy)pyridin-2-amine CAS No. 85333-26-2

4-(Benzyloxy)pyridin-2-amine

Cat. No.: B113100
CAS No.: 85333-26-2
M. Wt: 200.24 g/mol
InChI Key: RAFCWIXBEWVPGL-UHFFFAOYSA-N
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Description

4-(Benzyloxy)pyridin-2-amine is an organic compound that belongs to the class of aminopyridines. Aminopyridines are organic heterocyclic compounds containing an amino group attached to a pyridine ring. The molecular formula of this compound is C12H12N2O, and it has a molecular weight of 200.24 g/mol. This compound is used primarily in research and development, particularly in the fields of chemistry and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Benzyloxy)pyridin-2-amine typically involves the oxyfunctionalization of pyridin-2-amines using whole cells of Burkholderia sp. MAK1. This method converts different pyridin-2-amines into their 5-hydroxy derivatives. Another common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction .

Industrial Production Methods: Industrial production of this compound often involves large-scale oxyfunctionalization processes using microbial cells. These methods are preferred due to their efficiency and environmental friendliness.

Chemical Reactions Analysis

Types of Reactions: 4-(Benzyloxy)pyridin-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form pyridin-N-oxides.

    Reduction: It can be reduced to form different amine derivatives.

    Substitution: The amino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Whole cells of Burkholderia sp.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Various halogenating agents and catalysts are employed depending on the desired substitution.

Major Products:

    Oxidation: Pyridin-N-oxides.

    Reduction: Amine derivatives.

    Substitution: Various substituted pyridines.

Scientific Research Applications

4-(Benzyloxy)pyridin-2-amine has a wide range of applications in scientific research:

    Chemistry: It serves as a starting material for the synthesis of fused heterocycles, including imidazo-derivatives.

    Biology: The compound and its derivatives are used in biomedical research, particularly in the development of new drugs.

    Medicine: It is used as an intermediate in drug design and development, including the creation of Schiff bases known for their antimicrobial, antiviral, and anticancer properties.

    Industry: The compound is used in the synthesis of various chemical products and in the development of chemical sensors.

Comparison with Similar Compounds

4-(Benzyloxy)pyridin-2-amine can be compared with other aminopyridines and derivatives:

    Similar Compounds: 2-Amino-4-(benzyloxy)pyridine, 4-(benzyloxy)-2-chloropyridine.

    Uniqueness: The presence of the benzyloxy group at the 4-position of the pyridine ring distinguishes it from other aminopyridines.

Biological Activity

4-(Benzyloxy)pyridin-2-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in critical biological pathways. Its mechanism may involve:

  • Inhibition of Enzymatic Activity : The compound has shown potential as an inhibitor of enzymes such as monoamine oxidases (MAOs), which play a role in neurotransmitter metabolism and are implicated in neurological disorders .
  • Modulation of Signal Transduction Pathways : By interacting with receptor tyrosine kinases, this compound may influence pathways associated with cell proliferation and survival, making it a candidate for cancer therapy .

Antiviral Activity

Research has indicated that derivatives of pyridine compounds exhibit antiviral properties, particularly against HIV. For instance, compounds structurally related to this compound have demonstrated significant inhibition of HIV reverse transcriptase, which is crucial for viral replication .

Inhibition of Monoamine Oxidases

Studies have shown that benzyloxy-substituted compounds can act as potent inhibitors of human monoamine oxidase B (hMAO-B). For example, certain derivatives have been reported with IC50_{50} values as low as 0.067 μM, indicating strong inhibitory effects on hMAO-B activity . This inhibition is relevant for the treatment of neurodegenerative disorders such as Parkinson's disease.

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

  • Antiviral Efficacy : A study synthesized various pyridine derivatives and evaluated their antiviral activities against HIV. Compounds similar to this compound showed IC50_{50} values ranging from 0.2 to 6 nM against HIV replication in cell cultures, highlighting their potential as therapeutic agents .
  • Neuroprotective Effects : Research into the neuroprotective properties of benzyloxy pyridine derivatives revealed that they could mitigate oxidative stress in neuronal cells, suggesting a mechanism that could be beneficial in treating neurodegenerative diseases .
  • Anti-cancer Potential : Inhibitors targeting receptor tyrosine kinases have been developed from pyridine derivatives. These compounds have shown promise in preclinical models for various cancers, indicating that this compound may also possess similar anti-cancer properties .

Data Table: Summary of Biological Activities

Activity Target IC50_{50} Value Reference
HIV Reverse Transcriptase InhibitionHIV-1 RT0.2 - 6 nM
hMAO-B InhibitionHuman Monoamine Oxidase B0.067 μM
Receptor Tyrosine Kinase InhibitionVarious Cancer TypesNot specified

Properties

IUPAC Name

4-phenylmethoxypyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O/c13-12-8-11(6-7-14-12)15-9-10-4-2-1-3-5-10/h1-8H,9H2,(H2,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAFCWIXBEWVPGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC(=NC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10334242
Record name 4-(benzyloxy)pyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10334242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85333-26-2
Record name 4-(benzyloxy)pyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10334242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a mixture of 4-(benzyloxy)-2-chloropyridine (1.10 g, 5.01 mmol), Pd2 dba3 (46 mg, 0.05 mmol) and 2-(dicyclohexylphosphino)-2′,4′,6′-tri-i-propyl-1,1′-biphenyl (57 mg, 0.120 mmol) in THF (10 mL) was added LHMDS (6 mL of 1.0 M solution). After heating to 65° C. for 30 minutes, the mixture was cooled to room temperature and concentrated onto silica gel. The product was eluted with 20:1 ethyl acetate/methanol to isolate a pale gold solid (0.97 g, 96%).
Quantity
1.1 g
Type
reactant
Reaction Step One
Quantity
57 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
46 mg
Type
catalyst
Reaction Step One
Name
Quantity
6 mL
Type
reactant
Reaction Step Two
Name
Yield
96%

Synthesis routes and methods II

Procedure details

4-(benzyloxy)-2-chloropyridine (18.6 g, 84.7 mmol), XPHOS (4.04 g, 8.47 mmol), and Pd2dba3 (3.88 g, 4.23 mmol) were mixed in THF (250 mL). LHMDS (93.1 ml, 93.1 mmol) was added and the reaction was heated at 50° C. for 1.5 hours. The solution was cooled and diluted with 1N HCl (50 mL) and stirred at ambient temperature for 2 hours. The reaction was concentrated and the residue was extracted with EtOAc. The aqueous layer was basified with saturated K2CO3 and the aqueous layer was extracted with EtOAc. The combined organic layers were dried and concentrated to give the desired product (11.9 g, 70.2% yield) as a brown solid.
Quantity
18.6 g
Type
reactant
Reaction Step One
Name
Quantity
4.04 g
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
3.88 g
Type
catalyst
Reaction Step One
Name
Quantity
93.1 mL
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Three
Yield
70.2%

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